molecular formula C10H14O2 B13691495 2-[2-(Hydroxymethyl)phenyl]-2-propanol

2-[2-(Hydroxymethyl)phenyl]-2-propanol

Cat. No.: B13691495
M. Wt: 166.22 g/mol
InChI Key: VWJPVHHMDBYWJQ-UHFFFAOYSA-N
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Description

2-[2-(Hydroxymethyl)phenyl]-2-propanol is an organic compound with the molecular formula C10H12O2. It is known for its role as a photoinitiator in various polymerization processes. This compound is characterized by its hydroxyl group attached to a phenyl ring, which is further connected to a propanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Hydroxymethyl)phenyl]-2-propanol typically involves the reaction of 2-methyl-1-phenylpropane-1,2-diol with specific reagents. One common method includes the use of potassium bromide in water, followed by the addition of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and sodium hypochlorite. The reaction is carried out at low temperatures (0-5°C) to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reagents and conditions. The process is optimized for higher yields and purity, often involving fractional distillation to isolate the compound as a colorless oil .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Hydroxymethyl)phenyl]-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(Hydroxymethyl)phenyl]-2-propanol as a photoinitiator involves the absorption of UV light, which leads to the generation of free radicals. These free radicals initiate the polymerization of monomers, resulting in the formation of cross-linked polymer networks. The compound’s efficiency as a photoinitiator is attributed to its ability to generate radicals rapidly upon UV exposure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Hydroxymethyl)phenyl]-2-propanol stands out due to its high efficiency as a photoinitiator and its ability to produce non-yellowing, color-stable polymers. Its low odor and excellent color stability make it an ideal choice for applications requiring long-term exposure to UV light .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-[2-(hydroxymethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H14O2/c1-10(2,12)9-6-4-3-5-8(9)7-11/h3-6,11-12H,7H2,1-2H3

InChI Key

VWJPVHHMDBYWJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1CO)O

Origin of Product

United States

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